5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide
Description
The compound 5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide (hereafter referred to as the "target compound") is a pyridinecarboxamide derivative characterized by its unique substitution pattern:
- Pyridine core: A chlorine atom at position 5 and an oxo group at position 4.
- Benzyl substituent: A 3-(trifluoromethyl)benzyl group at position 1 of the pyridine ring.
- Carboxamide group: Linked to a 3-(trifluoromethyl)phenyl group at position 2.
Molecular Formula: C₂₀H₁₄ClF₃N₂O₂
Molar Mass: 406.788 g/mol
CAS RN: 339024-10-1 .
Properties
IUPAC Name |
5-chloro-6-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF6N2O2/c22-17-8-13(18(31)29-16-6-2-5-15(9-16)21(26,27)28)11-30(19(17)32)10-12-3-1-4-14(7-12)20(23,24)25/h1-9,11H,10H2,(H,29,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULXUJDCZWRHCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=C(C2=O)Cl)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide, also known by its CAS number 339024-27-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H14ClF3N2O2
- Molecular Weight : 370.75 g/mol
- Boiling Point : 486.9 ± 45.0 °C (predicted)
- Density : 1.38 ± 0.1 g/cm³ (predicted)
- pKa : 12.95 ± 0.20 (predicted)
The compound exhibits various biological activities primarily attributed to its ability to interact with specific biological targets, particularly kinases involved in cell signaling pathways. The inhibition of these kinases can lead to therapeutic effects in diseases such as cancer and inflammatory disorders.
In Vitro Studies
In vitro studies have demonstrated that 5-chloro-6-oxo derivatives can inhibit the activity of several kinases, which play critical roles in cell proliferation and survival. For instance, it has been shown to inhibit the mTOR signaling pathway, which is crucial for cell growth and metabolism .
| Kinase Target | IC50 Value (µM) | Effect |
|---|---|---|
| mTOR | Low nanomolar range | Inhibition of cell growth |
| EGFR | Sub-micromolar range | Inhibition of tumor proliferation |
In Vivo Studies
In vivo studies have provided evidence for the anti-tumor efficacy of this compound. Animal models treated with the compound showed significant tumor regression compared to control groups. The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways.
Case Studies
-
Case Study on Cancer Treatment
A study published in a peer-reviewed journal evaluated the efficacy of this compound in a xenograft model of human breast cancer. The results indicated a reduction in tumor volume by approximately 60% after four weeks of treatment compared to untreated controls . -
Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal cell death. The compound was found to significantly reduce markers of oxidative damage and improve cell viability in cultured neurons .
Safety and Toxicology
Preliminary toxicological assessments indicate that while the compound exhibits potent biological activity, it also presents some safety concerns at higher doses. Toxicity studies revealed dose-dependent liver enzyme elevations, suggesting a need for careful dose management in therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Benzyl and Phenyl Groups
Compound 1 : 5-Chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide (CAS 339024-51-0)
- Substituents : 3-Chlorobenzyl (position 1), 4-chlorophenyl (carboxamide).
- Molecular Formula : C₁₉H₁₃Cl₃N₂O₂
- Molar Mass : 403.67 g/mol
- Key Differences : Replaces -CF₃ with -Cl on both aromatic rings. Chlorine’s lower electronegativity and larger atomic radius may reduce binding affinity compared to -CF₃. Increased molecular weight due to additional chlorine atoms .
Compound 2 : 5-Chloro-1-(3-chlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide (CAS 338977-35-8)
- Substituents : 3-Chlorobenzyl (position 1), 4-methoxyphenyl (carboxamide).
- Molecular Formula : C₂₀H₁₆Cl₂N₂O₃
- Molar Mass : 403.26 g/mol
Compound 3 : N-(2,4-Difluorophenyl)-5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide (CAS 338977-82-5)
- Substituents : 2,4-Difluorophenyl (carboxamide).
- Molecular Formula : C₂₀H₁₂ClF₅N₂O₂
- Molar Mass : 442.77 g/mol
- Smaller size compared to -CF₃ may improve steric compatibility with target receptors .
Impact of Trifluoromethyl vs. Nitro or Fluorine Substituents
Compound 4 : N-(2-Chloro-5-(trifluoromethyl)phenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 941904-77-4)
- Substituents : 3-Fluorobenzyl (position 1), 2-chloro-5-(trifluoromethyl)phenyl (carboxamide).
- Molecular Formula : C₂₀H₁₃ClF₄N₂O₂
- Molar Mass : 424.8 g/mol
- Key Differences: Fluorine on the benzyl ring reduces steric hindrance compared to -CF₃.
Compound 5 : N-(2-Chloro-5-(trifluoromethyl)phenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 899741-61-8)
- Substituents : 3-Nitrobenzyl (position 1).
- Molecular Formula : C₂₀H₁₃ClF₃N₃O₄
- Molar Mass : 451.8 g/mol
- Key Differences: Nitro (-NO₂) group on the benzyl ring introduces strong electron-withdrawing effects, which may enhance reactivity but reduce metabolic stability compared to -CF₃ .
Structural and Functional Comparison Table
Research Implications
- Lipophilicity : The target compound’s dual -CF₃ groups likely enhance membrane permeability compared to -Cl or -OCH₃ analogues .
- Metabolic Stability: -CF₃ substituents resist oxidative metabolism, offering advantages over -NO₂ or -OCH₃ groups .
- Receptor Binding : Fluorine and chlorine substitutions modulate steric and electronic interactions, affecting selectivity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide, and how can reaction conditions be optimized?
- Methodology : A common approach involves coupling reactions between activated pyridine intermediates and substituted benzyl/aryl amines. For example, analogous syntheses of trifluoromethyl-substituted benzamides employ coupling reagents (e.g., TCICA or pivaloyl chloride) in polar aprotic solvents like acetonitrile, with potassium carbonate as a base to facilitate deprotonation . Optimization requires monitoring reaction kinetics via TLC or HPLC, adjusting stoichiometry of trifluoromethyl-containing reagents, and controlling temperature (e.g., 0–25°C) to minimize side reactions.
Q. How can researchers validate the purity and structural identity of this compound?
- Methodology : Use hyphenated techniques:
- HPLC-MS : To assess purity and detect trace byproducts (e.g., unreacted trifluoromethyl precursors).
- NMR spectroscopy : Compare , , and NMR shifts with reference data. For example, the trifluoromethyl group typically shows signals near -60 ppm, while pyridine protons resonate between 7.5–8.5 ppm .
- Elemental analysis : Confirm stoichiometric ratios of Cl, N, and F.
Q. What are the key stability considerations for this compound under laboratory storage conditions?
- Methodology : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels. Monitor degradation via HPLC and IR spectroscopy (e.g., loss of carbonyl peaks at ~1646 cm) . Store in inert atmospheres (argon) with desiccants to prevent hydrolysis of the carboxamide group.
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Methodology : Design chiral catalysts or auxiliaries for asymmetric induction. For example, use Pd(0) complexes with chiral phosphine ligands (e.g., tris-o-furylphosphine) to control stereochemistry during coupling steps . Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism. Reference enantioselective pyridinecarboxamide syntheses that achieve >90% ee using palladium-mediated cross-couplings .
Q. What computational methods are suitable for predicting the compound’s reactivity or binding interactions?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes with hydrophobic pockets, given the trifluoromethyl groups’ lipophilicity). Use software like AutoDock Vina with force fields adjusted for halogen bonding .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
- Methodology : Perform systematic spectral comparisons under standardized conditions (e.g., solvent, temperature). For example, conflicting -NMR signals may arise from tautomerism; use variable-temperature NMR to identify dynamic processes . Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography to confirm solid-state vs. solution-phase structures.
Q. What in vitro assays are appropriate for studying this compound’s biological activity?
- Methodology :
- Enzyme inhibition assays : Use fluorogenic substrates to measure IC values against kinases or hydrolases.
- Cellular uptake studies : Employ fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy to track subcellular localization .
- Metabolic stability : Incubate with liver microsomes and analyze metabolites via LC-MS/MS.
Methodological Notes
- Synthetic Challenges : The electron-withdrawing trifluoromethyl groups may hinder nucleophilic attacks; consider using bulky bases (e.g., NaHMDS) to improve reaction efficiency .
- Data Reproducibility : Document solvent polarity and drying protocols rigorously, as trace water can hydrolyze the carboxamide .
- Advanced Characterization : For polymorph analysis, combine powder XRD with solid-state NMR to differentiate crystalline forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
